An In-depth Technical Guide to Methyl 6-Fluoroindole-3-acetate: Chemical Properties and Structure for Advanced Research
An In-depth Technical Guide to Methyl 6-Fluoroindole-3-acetate: Chemical Properties and Structure for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 6-Fluoroindole-3-acetate, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights to facilitate its application in research and development.
Introduction: The Strategic Importance of Fluorinated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into the indole ring can profoundly modulate a molecule's physicochemical and biological properties.[2] Fluorine's high electronegativity can alter pKa, improve metabolic stability, and enhance binding affinity to target proteins, making fluorinated indoles highly valuable building blocks in drug design.[2] Methyl 6-Fluoroindole-3-acetate, as a derivative of this class, holds considerable potential for the development of novel therapeutics, particularly in areas such as oncology, neurology, and infectious diseases.[3][4]
Chemical Structure and Core Properties
Methyl 6-Fluoroindole-3-acetate is characterized by an indole nucleus substituted with a fluorine atom at the 6-position and a methyl acetate group at the 3-position. This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity.
Visualizing the Core Structure
Caption: Chemical structure of Methyl 6-Fluoroindole-3-acetate.
Physicochemical Properties
While experimental data for Methyl 6-Fluoroindole-3-acetate is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Value | Source/Basis |
| CAS Number | 5159-07-9 | [2] |
| Molecular Formula | C₁₁H₁₀FNO₂ | Calculated |
| Molecular Weight | 207.20 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (Predicted) | Analogy to related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Methanol). Insoluble in water. (Predicted) | [4] |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable synthesis of Methyl 6-Fluoroindole-3-acetate is through the esterification of 6-fluoroindole-3-acetic acid. The Fischer esterification, a classic acid-catalyzed reaction, is a highly effective method for this transformation.[5]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of Methyl 6-Fluoroindole-3-acetate.
Experimental Protocol: Fischer Esterification
This protocol is a robust, self-validating system for the synthesis of Methyl 6-Fluoroindole-3-acetate. The use of excess methanol drives the equilibrium towards the product, ensuring a high yield.
Materials:
-
6-Fluoroindole-3-acetic acid (1.0 eq)
-
Methanol (used as solvent, large excess)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-fluoroindole-3-acetic acid.
-
Add an excess of methanol to the flask to act as both reactant and solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure Methyl 6-Fluoroindole-3-acetate.
Spectroscopic Analysis and Structural Elucidation
The structural identity and purity of synthesized Methyl 6-Fluoroindole-3-acetate can be confirmed using standard spectroscopic techniques. The following are predicted spectral data based on the analysis of its non-fluorinated analog and other related indole derivatives.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | N-H |
| ~7.50 | dd | 1H | H-4 |
| ~7.25 | s | 1H | H-2 |
| ~7.00 | dd | 1H | H-7 |
| ~6.85 | td | 1H | H-5 |
| ~3.75 | s | 2H | -CH₂- |
| ~3.70 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O |
| ~159.0 (d) | C-6 |
| ~136.0 | C-7a |
| ~125.0 | C-2 |
| ~122.0 (d) | C-3a |
| ~120.0 (d) | C-4 |
| ~109.0 (d) | C-5 |
| ~107.0 | C-3 |
| ~97.0 (d) | C-7 |
| ~52.0 | -OCH₃ |
| ~31.0 | -CH₂- |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 207. A prominent fragment ion would likely be observed at m/z = 148, corresponding to the loss of the methoxycarbonylmethyl radical (•CH₂COOCH₃).
Applications in Drug Discovery and Chemical Biology
The unique structural features of Methyl 6-Fluoroindole-3-acetate make it a promising candidate for various applications in drug discovery and chemical biology.
-
Intermediate for Complex Molecule Synthesis: It serves as a key building block for the synthesis of more complex drug candidates. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.[6][7]
-
Probe for Biological Systems: The fluorine atom can be used as a ¹⁹F NMR probe to study protein-ligand interactions and other biological processes.
-
Potential Bioactivity: Based on the known activities of related indole-3-acetic acid derivatives, this compound may exhibit activity as a plant growth regulator or possess other pharmacological properties.[8][9] The non-fluorinated analog, methyl indole-3-acetate, has been shown to reduce brain cytokine gene expression and attenuate anxiety-like behavior in animal models.[10]
Logical Relationship Diagram: From Core Structure to Application
Caption: Logical flow from the chemical structure to potential applications.
Safety and Handling
As with all laboratory chemicals, Methyl 6-Fluoroindole-3-acetate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound and its precursors.
Conclusion
Methyl 6-Fluoroindole-3-acetate is a valuable chemical entity with significant potential in the fields of medicinal chemistry and drug discovery. Its fluorinated indole core, combined with a versatile ester functional group, provides a platform for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its chemical properties, a robust synthetic protocol, and insights into its potential applications, serving as a foundational resource for researchers in the field.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China.
- MedchemExpress. (n.d.). methyl-indole-3-acetate-2-4-5-6-7-d5.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 22: The Fischer Esterification.
- Sigma-Aldrich. (n.d.). 6-Fluoroindole 98% | 399-51-9.
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- PubChem. (n.d.). Methyl indole-3-acetate.
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- Google Patents. (n.d.). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
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- Santa Cruz Biotechnology. (n.d.). 6-Fluoroindole-3-acetic acid | CAS 443-75-4.
- ResearchGate. (n.d.). Methyl Indole-3-acetate reduces brain cytokine gene expression and attenuates anxiety-like behavior.
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- MDPI. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms.
- Taylor & Francis Online. (n.d.). Indole-3-acetic acid – Knowledge and References.
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- MDPI. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms.
- Taylor & Francis Online. (n.d.). Indole-3-acetic acid – Knowledge and References.
- PubChem. (n.d.). Methyl indole-3-acetate.
- Dovepress. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs.
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